molecular formula C14H10O3 B14594220 9(10H)-Anthracenone, 1,3-dihydroxy- CAS No. 61281-25-2

9(10H)-Anthracenone, 1,3-dihydroxy-

Cat. No.: B14594220
CAS No.: 61281-25-2
M. Wt: 226.23 g/mol
InChI Key: KGTFSLJDPCHGFD-UHFFFAOYSA-N
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Description

9(10H)-Anthracenone, 1,3-dihydroxy- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at the 1 and 3 positions and a ketone group at the 9 position of the anthracene ring. It is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9(10H)-Anthracenone, 1,3-dihydroxy- can be achieved through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, the oxidation of 1,3-dihydroxyanthracene can yield 9(10H)-Anthracenone, 1,3-dihydroxy-. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods

Industrial production of this compound often involves the use of engineered microorganisms. For example, Escherichia coli can be genetically modified to express specific enzymes that facilitate the biosynthesis of 9(10H)-Anthracenone, 1,3-dihydroxy-. This method leverages the natural metabolic pathways of the microorganisms to produce the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

9(10H)-Anthracenone, 1,3-dihydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming anthracenediols.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Anthraquinones.

    Reduction: Anthracenediols.

    Substitution: Various esters and ethers of the compound.

Scientific Research Applications

9(10H)-Anthracenone, 1,3-dihydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9(10H)-Anthracenone, 1,3-dihydroxy- involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. The compound can also inhibit specific enzymes, further contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9(10H)-Anthracenone, 1,3-dihydroxy- is unique due to its specific arrangement of hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

61281-25-2

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

1,3-dihydroxy-10H-anthracen-9-one

InChI

InChI=1S/C14H10O3/c15-10-6-9-5-8-3-1-2-4-11(8)14(17)13(9)12(16)7-10/h1-4,6-7,15-16H,5H2

InChI Key

KGTFSLJDPCHGFD-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3O)O

Origin of Product

United States

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